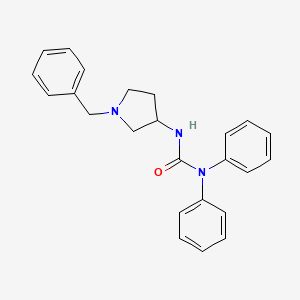

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea

Description

Properties

CAS No. |

19985-26-3 |

|---|---|

Molecular Formula |

C24H25N3O |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

3-(1-benzylpyrrolidin-3-yl)-1,1-diphenylurea |

InChI |

InChI=1S/C24H25N3O/c28-24(25-21-16-17-26(19-21)18-20-10-4-1-5-11-20)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,25,28) |

InChI Key |

DERGOIQEITWKQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea typically involves the reaction of 1-benzylpyrrolidine with diphenylurea under specific conditions. The process may include:

Step 1: Formation of 1-benzylpyrrolidine by reacting pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide.

Step 2: Coupling of 1-benzylpyrrolidine with diphenylurea using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea and their substituent variations:

Key Observations :

Supramolecular and Crystallographic Behavior

- Urea in Rotaxanes : Diphenylurea derivatives are used in rotaxane synthesis due to their ability to host macrocycles via hydrogen bonding . The benzylpyrrolidinyl group may sterically hinder macrocycle movement compared to simpler ureas.

Biological Activity

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly as an inhibitor of various enzymes and in cancer therapy. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to its activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isocyanates with appropriate amines. The general synthetic route can be summarized as follows:

-

Reagents :

- Benzylpyrrolidine

- Diphenyl isocyanate

-

Reaction Conditions :

- The reaction is usually conducted in a solvent such as dichloromethane at room temperature or under reflux conditions.

-

Yield and Purification :

- The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.

Inhibition Studies

Research has shown that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) :

Cytotoxicity

- Cancer Cell Lines :

- Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For instance, certain diphenylureas have been reported to exhibit higher cytotoxicity than standard chemotherapeutic agents like Tamoxifen against MCF-7 breast cancer cells . This raises the potential for this compound in cancer treatment.

The proposed mechanism of action for compounds like this compound includes:

- Enzyme Inhibition :

- By inhibiting IDO1, these compounds can modulate immune responses in tumor microenvironments, potentially enhancing anti-tumor immunity.

- Cell Cycle Arrest :

- Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: IDO1 Inhibition

A recent study synthesized a series of diphenylurea derivatives and evaluated their IDO1 inhibitory activities. The results indicated that several compounds displayed promising inhibition levels with IC50 values below 10 μM. Notably, compound 3g was highlighted for its superior potency .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study on the cytotoxic effects of various diphenylureas on MCF-7 cells, it was found that some derivatives exhibited significantly higher cytotoxicity than established drugs. This suggests a potential for developing new therapeutic agents based on the diphenylurea scaffold .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Compound 3g | IDO1 | 1.73 ± 0.97 | Inhibitor |

| Compound A | IDO1 | 5.00 | Moderate Inhibitor |

| Compound B | MCF-7 Cells | <10 | Cytotoxic |

Table 2: Synthesis Conditions for Diphenylureas

| Step | Reagent | Conditions |

|---|---|---|

| 1 | Benzylpyrrolidine | Room temperature |

| 2 | Diphenyl isocyanate | Reflux in dichloromethane |

Q & A

Q. Why do crystallographic data sometimes fail to match predicted hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.